![molecular formula C8H10INO2S B183139 4-iodo-N,N-dimethylbenzenesulfonamide CAS No. 22184-85-6](/img/structure/B183139.png)
4-iodo-N,N-dimethylbenzenesulfonamide
Overview
Description
“4-iodo-N,N-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H10INO2S . It has a molecular weight of 311.14 g/mol . The IUPAC name for this compound is 4-iodo-N,N-dimethylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for “4-iodo-N,N-dimethylbenzenesulfonamide” is 1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . The compound’s structure includes an iodine atom attached to a benzene ring, which is also attached to a sulfonamide group with two methyl groups .
Physical And Chemical Properties Analysis
“4-iodo-N,N-dimethylbenzenesulfonamide” has a molecular weight of 311.14 g/mol . It has a computed XLogP3 value of 3.2 . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 310.94770 g/mol . The topological polar surface area is 45.8 Ų .
Scientific Research Applications
Antiproliferative Agent Development
4-iodo-N,N-dimethylbenzenesulfonamide: has been explored for its potential as an antiproliferative agent. Researchers have synthesized derivatives of this compound to evaluate their efficacy against cancer cell lines, particularly breast cancer cells . The compound’s ability to inhibit cell proliferation makes it a candidate for further research in cancer treatment.
Carbonic Anhydrase IX Inhibition
This compound has been studied for its interaction with carbonic anhydrase IX (CA IX), a protein often overexpressed in cancer cells . Molecular docking studies suggest that derivatives of 4-iodo-N,N-dimethylbenzenesulfonamide could bind to CA IX, potentially inhibiting its activity and contributing to anticancer effects.
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds, which include pyridine, thiophene, and thiazole derivatives, have diverse applications, including in pharmaceuticals and materials science.
Chemical Education and Research
As a compound with a relatively straightforward synthesis route, 4-iodo-N,N-dimethylbenzenesulfonamide can be used in educational settings to teach advanced organic synthesis techniques. It also serves as a model compound for research into sulfonamide chemistry.
properties
IUPAC Name |
4-iodo-N,N-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10INO2S/c1-10(2)13(11,12)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJEIFWPMIDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355450 | |
Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N,N-dimethylbenzenesulfonamide | |
CAS RN |
22184-85-6 | |
Record name | 4-iodo-N,N-dimethylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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